Dubiusine Possesses a Unique 3-Hydroxybutyryl Ester Substituent Absent in All Other Homolycorine-Type Alkaloids
Dubiusine is the only known homolycorine-type alkaloid that bears a 3-hydroxybutyryl ester group at the C-9 position (2α-acetoxy-9-(3-hydroxybutyryl)homolycorine), as established by spectroscopic analysis and chemical correlation [1]. In contrast, the most closely related analogs—homolycorine (C₁₈H₂₁NO₄, MW 315.36), 9-O-demethylhomolycorine (C₁₇H₁₉NO₄, MW 301.34), and 8-O-demethylhomolycorine (C₁₇H₁₉NO₄, MW 301.34)—lack this ester functionality and instead bear methoxy or hydroxy substituents at the corresponding positions [2]. This structural difference increases dubiusine's molecular weight to 445.5 g/mol and introduces an additional hydrogen bond donor/acceptor capacity (HBD = 1, HBA = 9) compared to homolycorine (HBD = 0, HBA = 5), resulting in a markedly lower calculated LogP of 0.9 versus ~2.0 for homolycorine [3].
Homolycorine: 9-methoxy; LogP ~2.0, HBA 5
| Evidence Dimension | C-9 substituent identity and molecular properties |
|---|---|
| Target Compound Data | 3-hydroxybutyryl ester at C-9; MW 445.5 g/mol; LogP 0.9; HBD 1; HBA 9; formula C₂₃H₂₇NO₈ |
| Comparator Or Baseline | Homolycorine: 9-methoxy; MW 315.36 g/mol; LogP ~2.0; HBD 0; HBA 5; formula C₁₈H₂₁NO₄. 9-O-demethylhomolycorine: 9-hydroxy; MW 301.34 g/mol; formula C₁₇H₁₉NO₄ |
| Quantified Difference | ΔMW ≈ +130 g/mol; ΔLogP ≈ −1.1 units; ΔHBA = +4; unique 3-hydroxybutyryl moiety |
| Conditions | Spectroscopic structure elucidation (¹H NMR, ¹³C NMR, MS) in CDCl₃; chemical correlation via alkaline hydrolysis |
Why This Matters
The unique 3-hydroxybutyryl ester makes dubiusine structurally irreplaceable for structure–activity relationship (SAR) studies, natural product dereplication, and chemotaxonomic investigations targeting this specific chemical scaffold.
- [1] Bastida, J., Llabrés, J.M., Viladomat, F., Codina, C., Rubiralta, M. (1988). Dubiusine from Narcissus dubius. Phytochemistry, 27(11), 3657–3660. doi:10.1016/0031-9422(88)80787-8 View Source
- [2] Bastida, J., Codina, C., Viladomat, F., Rubiralta, M., Quirion, J.-C., Husson, H.-P. (1990). 9-O-Demethyl-2α-hydroxyhomolycorine, an alkaloid from Narcissus tortifolius. Phytochemistry, 29(8), 2683–2684. doi:10.1016/0031-9422(90)85226-5 View Source
- [3] PubChem CID 5459155, Dubiusine. Computed Properties (XLogP3-AA, H-Bond Donor/Acceptor Count). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5459155 View Source
